BenchChemオンラインストアへようこそ!

Sometribove

Dairy Science Endocrinology Animal Production

Sometribove, also designated recombinant methionyl bovine somatotropin (rbST), is a synthetic analogue of the naturally occurring bovine pituitary somatotropin hormone. It is produced via recombinant DNA technology and is specifically formulated as a prolonged-release injectable suspension, typically containing 500 mg of sometribove zinc per dose, for administration to lactating dairy cattle.

Molecular Formula C17H19O4P
Molecular Weight 0
CAS No. 102744-97-8
Cat. No. B1166347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSometribove
CAS102744-97-8
Molecular FormulaC17H19O4P
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sometribove (CAS 102744-97-8): Recombinant Bovine Somatotropin for Enhanced Dairy Productivity and Research Applications


Sometribove, also designated recombinant methionyl bovine somatotropin (rbST), is a synthetic analogue of the naturally occurring bovine pituitary somatotropin hormone [1]. It is produced via recombinant DNA technology and is specifically formulated as a prolonged-release injectable suspension, typically containing 500 mg of sometribove zinc per dose, for administration to lactating dairy cattle [2]. As one of four major rbST analogues evaluated by international bodies (alongside somagrebove, somavubove, and somidobove), its primary function is to enhance metabolic partitioning of nutrients, thereby increasing milk production efficiency [1].

Sometribove vs. Other Recombinant Bovine Somatotropins: Why Structural and Formulation Differences Prevent Direct Substitution


Recombinant bovine somatotropin (rbST) analogues are not interchangeable due to distinct structural modifications and release kinetics. Sometribove, for instance, features a single methionine substitution at the N-terminal alanine (Ala191) position, while somidobove incorporates an eight-amino-acid linker [1]. These variations directly influence molecular weight, receptor-binding dynamics, and subsequent biological cascades. Furthermore, commercial formulations differ significantly in their release profiles: sometribove is administered as a 500 mg prolonged-release injection every 14 days [2], whereas somidobove is typically administered at higher doses (e.g., 640 mg) on a 28-day cycle [3]. These differences in dosing interval and pharmacokinetic profile mean that simply substituting one analogue for another at the same mass or volume will not yield equivalent efficacy or safety outcomes in either field trials or commercial operations.

Sometribove Evidence Guide: Quantified Performance Metrics Against Key Analogues and Formulations


Direct Comparison: Sometribove vs. Somidobove for Milk Yield Increase in Dairy Cattle

In a direct comparative analysis, the administration of 500 mg of Sometribove every 14 days resulted in a milk yield increase of 4.4 kg/day. In contrast, the administration of 960 mg of Somidobove every 28 days (the highest dose in that study) resulted in a milk yield increase of 4.2 kg/day [1]. This demonstrates a superior efficacy on a per-milligram and per-dosing-cycle basis for Sometribove.

Dairy Science Endocrinology Animal Production

Pharmacokinetic Differentiation: Sometribove vs. Somidobove in Plasma bST Concentration Profiles

Following subcutaneous injection, Sometribove elicits a more moderate and sustained increase in plasma bovine somatotropin (bST) levels compared to Somidobove. At 3 hours post-injection, Sometribove raised bST levels from a baseline of 3.4±0.8 ng/ml to 11.2±3.0 ng/ml. In contrast, Somidobove raised bST levels from 2.3±0.3 ng/ml to a peak of 17.5±2.6 ng/ml within the same timeframe [1]. This indicates a more pronounced initial spike with Somidobove.

Pharmacokinetics Endocrinology Drug Delivery

Comparative Commercial Formulation Performance: Sometribove (Lactotropin) vs. rbST (Boostin) in Girolando Cows

A recent field trial compared two commercial rbST products in Girolando cows. The group receiving a Sometribove-based formulation (Lactotropin) showed an average milk production increase of 3.29 L/cow/day over controls. The comparator group receiving another rbST formulation (Boostin) showed an increase of 3.74 L/cow/day [1]. While both were effective, the numerical difference was 0.45 L/cow/day.

Dairy Science Veterinary Medicine Agricultural Economics

Differential Effects on Body Composition: Sometribove Formulation Reduces Fat Thickness in Lambs in a Dose-Dependent Manner

In a model study using finishing lambs, bi-weekly administration of a formulated Sometribove preparation resulted in a significant, dose-dependent reduction in fat thickness compared to untreated controls. At doses of 50, 100, and 150 mg, fat thickness was reduced by 17%, 30%, and 42%, respectively (P<.05) [1]. This demonstrates a repartitioning effect where nutrients are directed away from adipose tissue deposition and towards protein accretion.

Growth Physiology Body Composition Meat Science

Consistent Zero Withdrawal Time: Sometribove Safety Profile Validated Across Multiple Regulatory Bodies

A defining characteristic of Sometribove is its established zero (0) day meat and milk withdrawal time, a regulatory designation confirmed by both the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). This is supported by pharmacokinetic data showing that residual levels of Sometribove in meat and milk are in the parts per billion (ppb) range and are comparable to endogenous bovine somatotropin levels [1]. The JECFA has assigned an Acceptable Daily Intake (ADI) and Maximum Residue Limits (MRLs) of 'not specified' for Sometribove, the most favorable safety designation possible for a veterinary drug used in food-producing animals [2].

Food Safety Toxicology Regulatory Affairs

Evidence-Based Scenarios for Procuring Sometribove in Research and Commercial Dairy Operations


Maximizing Milk Yield Efficiency with a Prolonged-Release rbST Formulation

In lactating dairy cows, beginning at 60 days postpartum, administering 500 mg of Sometribove every 14 days is an evidence-backed strategy to increase milk yield by an average of 3.1 to 5.1 kg/day [1][2]. The product's prolonged-release formulation ensures sustained plasma somatotropin elevation over the two-week interval, making it operationally efficient for large-herd management. This scenario is ideal for researchers investigating nutrient partitioning in high-producing cattle or for commercial producers seeking a quantifiable and predictable increase in milk output without requiring daily injections.

Investigating Repartitioning Effects on Body Composition and Growth in Ruminant Models

For research focusing on growth physiology, nutrient metabolism, or carcass quality, Sometribove offers a validated tool for altering body composition. As demonstrated in lamb models, bi-weekly administration of 50-150 mg of Sometribove results in a quantifiable, dose-dependent reduction in subcutaneous fat thickness (up to 42% at 150 mg) [1]. This repartitioning effect—diverting nutrients from fat deposition towards lean tissue—is a key area of interest for studies on metabolic efficiency, making Sometribove a more targeted choice compared to non-hormonal growth promoters or other rbST analogues with different receptor affinities [2].

Ensuring Food Safety Compliance and Minimizing Economic Loss in Commercial Dairies

In commercial dairy operations where minimizing discarded milk is a primary economic concern, Sometribove's regulatory status of zero (0) days withdrawal for meat and milk provides a definitive advantage [1]. This scenario is particularly compelling when the alternative is the use of antibiotics or other therapeutic agents that require milk discard periods of several days. The JECFA and FDA safety designations, based on extensive toxicological review, confirm that residues of Sometribove and its effector (IGF-I) remain within normal physiological ranges, mitigating any food safety concerns [2]. This allows for uninterrupted sale of milk, directly enhancing farm profitability and simplifying operational logistics.

Comparative Efficacy Studies for rbST Analogue Selection in Clinical Veterinary Research

Researchers designing clinical trials to compare the efficacy of different rbST analogues should select Sometribove as a benchmark due to its extensive, publicly available comparative data. As demonstrated in head-to-head studies, Sometribove (500 mg/14d) achieved a milk yield increase of 4.4 kg/day, numerically surpassing somidobove (960 mg/28d) at 4.2 kg/day [1]. Furthermore, its distinct pharmacokinetic profile, characterized by a more moderate peak plasma concentration (11.2 ng/ml) compared to somidobove (17.5 ng/ml) [2], makes it the appropriate choice for studies where minimizing acute metabolic stress or evaluating different release kinetics is a central research question.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sometribove

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.